3-(3-碘苯基)丙烯酸

描述

3-(3-Iodophenyl)acrylic acid is a compound that is structurally related to various acrylic acid derivatives, which have been extensively studied due to their interesting properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds such as poly(3-thiophene-3-yl acrylic acid) , trans-3-(3-pyridyl)acrylic acid , and others have been synthesized and characterized, providing insights into the behavior of acrylic acid derivatives.

Synthesis Analysis

The synthesis of acrylic acid derivatives typically involves the Knoevenagel condensation reaction, as seen in the preparation of (E)-3-(3,4-dihydroxyphenyl)acrylic acid and 3-(4-Hydroxyphenyl)acrylic acid . These reactions often require catalysts and specific conditions to optimize yields. For instance, the synthesis of hydrophobically modified poly(acrylic acid) using 3-pentadecylcyclohexylamine was achieved from renewable resources, demonstrating the versatility of acrylic acid derivatives .

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For example, the structural and electronic properties of poly(3-thiophene-3-yl acrylic acid) were investigated using quantum chemical calculations and characterized by FTIR, 1H NMR, and UV–vis experiments . Similarly, the structural parameters and vibrational frequencies of trans-3-(trans-4-imidazolyl)acrylic acid were determined using B3LYP methods with advanced basis sets .

Chemical Reactions Analysis

Acrylic acid derivatives participate in various chemical reactions, forming coordination polymers , undergoing hydrolysis , and interacting with metal cations . The reactivity of these compounds can be influenced by the presence of substituents, as seen in the study of trans-3-(trans-4-imidazolyl)acrylic acid, where the acrylyl group affects the imidazole vibrational frequencies .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. For instance, the rheological properties of hydrophobically modified poly(acrylic acid) were studied, showing an increase in viscosity with increasing hydrophobic content . The vibrational and NMR spectra of 3-(acrylamido)phenylboronic acid were analyzed to understand the solvent effects on nuclear magnetic shielding tensors . Additionally, the synthesis and separation of E and Z isomers of a related compound demonstrated the importance of stereochemistry in the physical properties of these acids .

科学研究应用

有机化学和合成:胡等人的研究(2010 年)探讨了使用 2-叠氮基-3-(2-碘苯基)丙烯酸酯进行 [1,2,3]三唑并[5,1-a]异喹啉的铜催化合成。此过程因其简单性和效率而具有重要意义,为杂环化学和复杂有机化合物合成领域做出了贡献 (胡等人,2010 年).

光伏应用:金等人(2006 年)对用于太阳能电池应用的有机敏化剂进行了研究。他们开发了使用氰基丙烯酸基团的新型有机敏化剂,该敏化剂显示出高入射光子电流转换效率。这项研究对于开发更高效的太阳能电池至关重要 (金等人,2006 年).

材料科学和聚合:Bertran 等人(2008 年)和 Oliveira 等人(2021 年)的研究深入探讨了聚(3-噻吩-3-基-丙烯酸)及其衍生物的性质。这些研究有助于我们了解这些聚合物的结构和电子特性,这对各种应用(包括光电器件)非常重要 (Bertran 等人,2008 年), (Oliveira 等人,2021 年).

生物技术和生物工程:Kildegaard 等人的一项研究(2014 年)调查了酵母中 3-羟基丙酸耐受性的谷胱甘肽依赖性机制,这与生物基丙烯酸及其衍生物的生产相关。这项研究对于开发用于工业规模生产生物基化学品的稳健细胞工厂具有重要意义 (Kildegaard 等人,2014 年).

安全和危害

属性

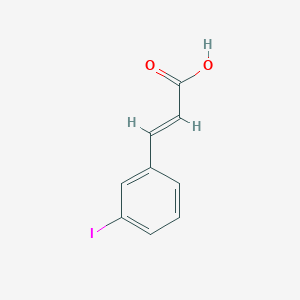

IUPAC Name |

(E)-3-(3-iodophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOFQTFBKOHMCW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)I)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Iodophenyl)acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)